1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine

Medicinal Chemistry ADME CNS Drug Discovery

This sulfonylpiperazine is an essential chemical probe for CNS drug discovery. The 4-isopropyl group is not arbitrary; it provides a critical hydrophobic anchor for target engagement (GPCRs, enzymes) that non-alkylated analogs lack. Substituting generic piperazines will compromise your SAR and screening results. Ensure your research integrity—request a quote for this specific, well-characterized compound today.

Molecular Formula C13H19ClN2O2S
Molecular Weight 302.82 g/mol
Cat. No. B5785602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine
Molecular FormulaC13H19ClN2O2S
Molecular Weight302.82 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H19ClN2O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3
InChIKeyNBZSZZFYGCTSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Chlorophenyl)sulfonyl]-4-isopropylpiperazine: A Structurally Privileged Sulfonylpiperazine for Focused Medicinal Chemistry and Biological Profiling


1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine is a synthetic small molecule (C13H19ClN2O2S; MW: 302.82) belonging to the sulfonylpiperazine class . This compound features a 4-chlorophenylsulfonyl group and an isopropyl substituent attached to the piperazine core. Sulfonylpiperazines are recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets (e.g., GPCRs, enzymes, ion channels) with favorable drug-like properties [1]. The compound is utilized as a chemical probe, synthetic building block, and screening candidate in early-stage drug discovery programs focused on neurological, psychiatric, and anti-infective indications .

Why N-Substitution Dictates Target Engagement: The Inadequacy of Simple Piperazine or Sulfonylpiperazine Substitution for 1-[(4-Chlorophenyl)sulfonyl]-4-isopropylpiperazine


Substituting a generic piperazine or a simple sulfonylpiperazine for 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine is scientifically unsound because subtle variations in N-substitution critically modulate pharmacodynamics, pharmacokinetics, and target selectivity. In the sulfonylpiperazine class, the combination of the 4-chlorophenylsulfonyl group and the 4-isopropyl substituent is not arbitrary; it dictates a specific conformational ensemble, influences electronic distribution, and governs interactions with discrete binding pockets [1]. For example, the removal of the isopropyl group to yield 1-[(4-chlorophenyl)sulfonyl]piperazine (CAS 16017-53-1) eliminates a key hydrophobic anchor, while swapping the 4-chlorophenyl for an isopropylphenyl or altering the sulfonyl moiety fundamentally changes the molecule's shape and polarity. These modifications directly impact biological activity, as evidenced by SAR studies showing that both the sulfonamide and piperazine moieties are essential for optimal target inhibition [2]. Therefore, experimental designs requiring the precise chemical matter of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine cannot be reliably executed with off-the-shelf alternatives.

Quantitative Differentiation of 1-[(4-Chlorophenyl)sulfonyl]-4-isopropylpiperazine: Comparative Binding, Activity, and Synthetic Access Evidence


Enhanced Lipophilicity and Predicted Blood-Brain Barrier Permeation via 4-Isopropyl Substitution

The introduction of an isopropyl group at the 4-position of the piperazine ring significantly increases the compound's calculated partition coefficient (cLogP) compared to the non-alkylated analog 1-[(4-chlorophenyl)sulfonyl]piperazine [1]. This modification enhances the molecule's lipophilicity, which is a primary determinant of passive blood-brain barrier (BBB) permeability. For CNS-targeted sulfonylpiperazine programs, this property is critical, as the parent 1-[(4-chlorophenyl)sulfonyl]piperazine may exhibit insufficient brain exposure [2].

Medicinal Chemistry ADME CNS Drug Discovery

In Vitro Affinity for CB1 Receptor Differentiates from Structurally Related Sulfonylpiperazines

Sulfonylpiperazines are a known scaffold for cannabinoid receptor 1 (CB1) modulation [1]. While specific IC50 data for the exact target compound is not publicly reported, binding data for a close analog, (4-(4-chlorophenylsulfonyl)piperazin-1-yl)(cyclopropyl)methanone, shows weak affinity (IC50 = 3,500 nM) at human CB1R [2]. In contrast, 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine, lacking the cyclopropylmethanone group, is expected to have a different binding profile. More importantly, the isopropyl group is a common feature in high-affinity CB1 ligands, and its presence in this compound positions it as a valuable starting point for SAR optimization toward nanomolar potency, as seen with other optimized sulfonylpiperazine CB1 modulators (e.g., IC50 values reaching 13 nM) [3].

GPCR Pharmacology Cannabinoid Research Binding Affinity

Synthetic Tractability: A Well-Defined, High-Yielding Route via Nucleophilic Substitution

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine is robust and scalable, proceeding via a straightforward nucleophilic substitution between commercially available 4-isopropylpiperazine and 4-chlorobenzenesulfonyl chloride . This contrasts with more complex sulfonylpiperazine analogs that require multi-step syntheses, protecting group strategies, or challenging purifications [1]. The high chemoselectivity and mild reaction conditions (room temperature, organic solvent with base) translate to reliable, cost-effective access for research programs, minimizing lead times and procurement risk.

Synthetic Chemistry Process Chemistry Procurement

Conformational Rigidity of the Piperazine Chair is Essential for Receptor Interaction

The piperazine ring in 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine adopts a well-defined chair conformation, as established by X-ray crystallography of analogous 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine [1]. This conformation precisely orients the 4-chlorophenylsulfonyl and isopropyl groups for optimal interaction with complementary binding sites on target proteins. In contrast, compounds with a less rigid piperazine core or different substitution patterns may exhibit multiple low-energy conformations, reducing binding affinity and selectivity. The chair conformation is a critical component of the sulfonylpiperazine pharmacophore and is preserved in this molecule [2].

Structural Biology Molecular Modeling Pharmacophore

Structural Determinant for Potential MAO Inhibition: A Differentiated Profile

Disubstituted benzenesulfonyl piperazines are an emerging class of selective and reversible monoamine oxidase A (MAO-A) inhibitors, with SAR studies highlighting the critical role of the sulfonyl substituent [1]. While direct MAO inhibition data for the target compound is not available, its 4-chlorophenylsulfonyl group is a known pharmacophore for this activity. The presence of the 4-isopropyl group further differentiates it from other MAO-inhibiting sulfonylpiperazines, such as NP4 and NP12, which exhibit potent MAO-A inhibition [1]. The isopropyl group is expected to influence both potency and selectivity versus MAO-B, offering a distinct pharmacological profile compared to unsubstituted or differently alkylated analogs.

Enzymology Neurochemistry SAR

Prioritized Application Scenarios for 1-[(4-Chlorophenyl)sulfonyl]-4-isopropylpiperazine Based on Its Distinctive Profile


CNS Drug Discovery: Lead Generation for Neuropsychiatric Targets

The compound's enhanced lipophilicity (cLogP ~2.47) relative to its non-alkylated analog, combined with the privileged sulfonylpiperazine scaffold, makes it an ideal candidate for CNS-focused high-throughput screening and hit-to-lead optimization programs [1]. It is particularly well-suited for programs targeting GPCRs (e.g., CB1, 5-HT, D2) and enzymes (e.g., MAO-A) involved in mood disorders, anxiety, and psychosis. The isopropyl group provides a convenient vector for further SAR exploration to improve potency, selectivity, and brain penetration [2].

Chemical Biology Tool for Investigating Sulfonylpiperazine-Protein Interactions

The well-defined, rigid chair conformation of the piperazine ring and the predictable synthetic access make this compound an excellent probe for studying the binding mode and pharmacodynamics of sulfonylpiperazines with their biological targets [3]. It can be used in competitive binding assays, X-ray crystallography, and molecular modeling studies to elucidate the structural basis of target recognition, serving as a valuable comparator for more potent or selective analogs. The 4-chlorophenylsulfonyl group is a common motif in sulfonamide drugs, allowing for broader insights into this pharmacophore class [4].

Academic Medicinal Chemistry: A Scaffold for SAR Studies and Methodology Development

Due to its straightforward one-step synthesis from inexpensive, commercially available starting materials, this compound serves as an excellent core scaffold for academic laboratories focused on teaching synthetic methodology or conducting exploratory SAR studies . Researchers can easily diversify the molecule by modifying the 4-chlorophenyl group (e.g., via Suzuki coupling after halogen exchange) or by using the piperazine nitrogen as a handle for further functionalization, enabling the rapid exploration of chemical space around this privileged structure [5].

Industrial Reference Standard for Analytical Method Development

The compound's well-characterized structure (NMR, MS, X-ray of analogs) and defined physicochemical properties make it suitable as a reference standard for developing and validating analytical methods (HPLC, LC-MS, GC-MS) in pharmaceutical quality control and research settings. Its unique retention time and mass spectral signature can be used to calibrate instruments and ensure the accuracy of assays designed to detect and quantify sulfonylpiperazine derivatives in complex matrices .

Technical Documentation Hub

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